molecular formula C5H7FO4S B13530557 Methyl1-(fluorosulfonyl)cyclopropane-1-carboxylate

Methyl1-(fluorosulfonyl)cyclopropane-1-carboxylate

Cat. No.: B13530557
M. Wt: 182.17 g/mol
InChI Key: VKAPBSSNKNQYSX-UHFFFAOYSA-N
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Description

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C5H7FO2S. It is a derivative of cyclopropane, a three-membered carbon ring, and contains both a fluorosulfonyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the fluorosulfonyl group. One common method involves the reaction of cyclopropane derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a sulfonamide, while reduction could produce a cyclopropane derivative with a hydroxyl group.

Scientific Research Applications

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive fluorosulfonyl group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles. The fluorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity can be harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a trifluoromethyl group instead of a fluorosulfonyl group.

    Methyl 1-fluorocyclopropane-1-carboxylate: Lacks the sulfonyl group, making it less reactive towards nucleophiles.

Uniqueness

Methyl 1-(fluorosulfonyl)cyclopropane-1-carboxylate is unique due to the presence of both a fluorosulfonyl group and a cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C5H7FO4S

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 1-fluorosulfonylcyclopropane-1-carboxylate

InChI

InChI=1S/C5H7FO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3

InChI Key

VKAPBSSNKNQYSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)S(=O)(=O)F

Origin of Product

United States

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